molecular formula C13H18N2O2 B4518397 N-isopropyl-2-(propionylamino)benzamide

N-isopropyl-2-(propionylamino)benzamide

Cat. No.: B4518397
M. Wt: 234.29 g/mol
InChI Key: XIVWQYRRHAPXMA-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(propionylamino)benzamide is a benzamide derivative characterized by an isopropyl group attached to the nitrogen atom of the benzamide core and a propionylamino substituent at the ortho position of the benzene ring.

Properties

IUPAC Name

2-(propanoylamino)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-12(16)15-11-8-6-5-7-10(11)13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWQYRRHAPXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following section compares N-isopropyl-2-(propionylamino)benzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis efficiency, and physicochemical properties.

Structural and Substituent Analysis
Compound Name Substituents Key Functional Groups
This compound Isopropyl (N), propionylamino (C-2) Amide, propionyl
10c (N-Isopropyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide) Isopropyl (N), 5-methylpyrazole (C-2) Amide, pyrazole
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) Phenethyl (N), 3,4-dimethoxy (aromatic) Amide, methoxy
2-Chloro-N-isopropylbenzamide Isopropyl (N), chloro (C-2) Amide, halogen

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The propionylamino group in the target compound is moderately electron-withdrawing, whereas the pyrazole in 10c introduces aromatic heterocyclic character. The chloro substituent in 2-Chloro-N-isopropylbenzamide is strongly electron-withdrawing, which may influence reactivity and stability.
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) IR Peaks (cm⁻¹)
This compound Not reported Not given Not available
10c 176–178 87 3217 (N–H), 1635 (C=O)
Rip-B 90 80 Not reported
Rip-D (2-Hydroxy analog of Rip-B) 96 34 Hydroxy group (broad ~3200)

Key Observations :

  • Melting points : The pyrazole-containing 10c exhibits a significantly higher melting point (176–178°C) compared to Rip-B (90°C), likely due to enhanced hydrogen bonding from the pyrazole N–H group.
  • Synthetic efficiency : 10c and Rip-B were synthesized with high yields (87% and 80%, respectively), whereas Rip-D had a lower yield (34%), suggesting challenges in introducing hydroxy groups.
Spectroscopic Comparison
  • NMR Data :
    • 10c : 1H-NMR signals at δ 1.04 (isopropyl CH3), 6.21 (pyrazole H), and 7.30–7.50 (aromatic H) confirm substituent positions .
    • Rip-B : Aromatic protons in the 3,4-dimethoxyphenethyl group and benzamide core were reported in Tables 1 and 2 of .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-2-(propionylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-2-(propionylamino)benzamide

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